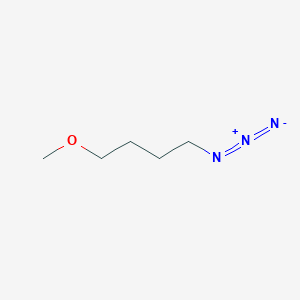
1,2,3,6-Tetrahydropyridazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydropyridazine hydrochloride is a heterocyclic building block . It is used in the synthetic preparation of efficient water-soluble olefin metathesis catalyst .
Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydropyridazine hydrochloride is a powder with a molecular weight of 120.58 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Modeling
1,2,3,6-Tetrahydropyridazine hydrochloride (MPTP) is commonly used to induce Parkinson’s disease (PD) in animal models. It serves as a dopaminergic neurotoxin precursor, leading to selective damage of dopaminergic neurons in the striatum and substantia nigra. MPTP’s effects include inflammation, excitotoxicity, mitochondrial dysfunction, and oxidative stress, ultimately resulting in dopaminergic neuronal damage .
Behavioral Impairments and Neurochemical Deficits
Researchers have explored the behavioral impairments associated with MPTP-induced neurochemical deficits. By studying animal models treated with MPTP, scientists investigate changes in locomotor activity, cognitive function, and other behavioral parameters. These studies contribute to our understanding of the disease progression and potential therapeutic interventions .
Apelin Distribution in the Nervous System
MPTP has been employed to study the effect of docosahexaenoic acid (DHA) on the distribution of apelin peptides in the nervous system. Apelin is involved in various physiological processes, including cardiovascular regulation and neuroprotection. Investigating its distribution in the context of MPTP-induced neurotoxicity provides insights into potential therapeutic targets .
Microglial Innate Immune Memory
Researchers have used MPTP to explore microglial innate immune memory. Microglia play a crucial role in neuroinflammation and immune responses within the central nervous system. Understanding how MPTP affects microglial function contributes to our knowledge of neurodegenerative diseases and potential immunomodulatory strategies .
Protective Effects of Phenylpropionamides
Studies have investigated the protective effects of phenylpropionamides in MPTP-induced Parkinson’s disease models. These compounds show promise in mitigating neurotoxicity and preserving dopaminergic neurons. Researchers aim to identify novel therapeutic agents that can counteract MPTP-induced damage .
Programmed Cell Death Research
MPTP has been a valuable tool for studying programmed cell death (apoptosis) in various neurodegenerative diseases. By elucidating the mechanisms underlying MPTP-induced neuronal death, scientists gain insights into potential therapeutic strategies for conditions beyond PD .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,6-tetrahydropyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGSMMXUDBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)




![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)


